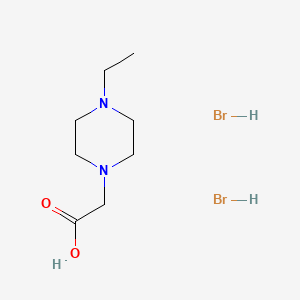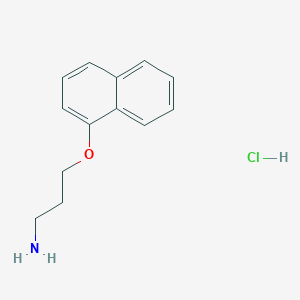
1-(3-Aminopropoxy)naphthalene hydrochloride
Overview
Description
1-(3-Aminopropoxy)naphthalene hydrochloride, also known as 1-APN-HCl, is an organic compound used in scientific research. It is a white, crystalline solid with a molecular weight of 213.7 g/mol and a melting point of 212-214 °C. It is a derivative of naphthalene and is used in a variety of scientific experiments. It is a useful reagent for the synthesis of organic compounds and for the study of biochemical and physiological processes.
Scientific Research Applications
Pharmaceutical Research
1-(3-Aminopropoxy)naphthalene hydrochloride: is utilized in pharmaceutical research as a reference standard for drug formulation . Its precise chemical structure and properties allow researchers to develop new medications with similar or improved pharmacokinetic profiles.
Biological Studies
In biology, this compound serves as a tool for studying cellular processes. It may be used to probe the function of naphthalene-binding proteins or to investigate the cellular uptake mechanisms due to its aminopropoxy group .
Chemical Synthesis
Chemists employ 1-(3-Aminopropoxy)naphthalene hydrochloride in synthetic pathways to create complex molecules. Its reactive amine group can be a key intermediate in the synthesis of various organic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is a valuable scaffold for the design of new therapeutic agents. Its naphthalene core can interact with biological targets, potentially leading to the discovery of new drugs .
Pharmacology
Pharmacologically, 1-(3-Aminopropoxy)naphthalene hydrochloride might be investigated for its effects on biological systems, particularly how it influences pharmacodynamics and pharmacokinetics in model organisms .
Toxicology
Toxicological research with 1-(3-Aminopropoxy)naphthalene hydrochloride involves assessing its safety profile, including potential toxicity, metabolism, and excretion patterns in biological systems .
Environmental Science
Environmental scientists could explore the impact of 1-(3-Aminopropoxy)naphthalene hydrochloride on ecosystems. This includes studying its biodegradability, environmental persistence, and effects on wildlife .
properties
IUPAC Name |
3-naphthalen-1-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8H,4,9-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJTHPYKGDDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



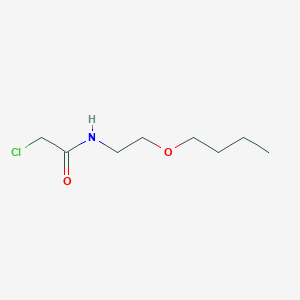



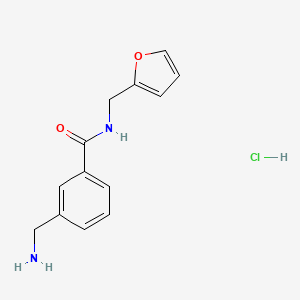

![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)

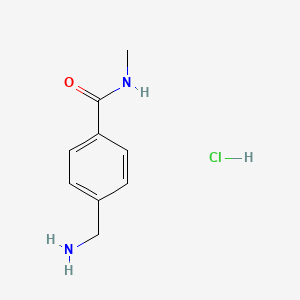
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)
